6,7-Dichloro Hydroxychloroquine

Description

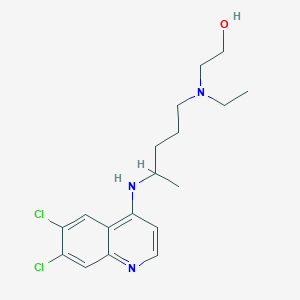

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H25Cl2N3O |

|---|---|

Molecular Weight |

370.3 g/mol |

IUPAC Name |

2-[4-[(6,7-dichloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol |

InChI |

InChI=1S/C18H25Cl2N3O/c1-3-23(9-10-24)8-4-5-13(2)22-17-6-7-21-18-12-16(20)15(19)11-14(17)18/h6-7,11-13,24H,3-5,8-10H2,1-2H3,(H,21,22) |

InChI Key |

HPVUQIOQONHQPO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=C(C(=CC2=NC=C1)Cl)Cl)CCO |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 6,7 Dichloro Hydroxychloroquine Analogues

Impact of Quinoline (B57606) Ring Halogenation on Biological Activities

No research findings are available on the specific biological impact of a 6,7-dichloro substitution pattern on the hydroxychloroquine (B89500) molecule.

While studies exist on various other substitutions on the quinoline core of hydroxychloroquine and related compounds, there is no information available in the context of a 6,7-dichloro analogue.

Structural Modifications of the Alkylamino Side Chain in Dichloro-Analogues

There is no published research detailing structural modifications of the alkylamino side chain for 6,7-dichloro-substituted hydroxychloroquine analogues.

Stereochemical Influences on Biological Activity of 6,7-Dichloro Hydroxychloroquine Enantiomers

No studies have been conducted on the synthesis or biological evaluation of the enantiomers of this compound.

Mechanistic Investigations of 6,7 Dichloro Hydroxychloroquine

Cellular and Subcellular Interaction Mechanisms (in vitro)

The cellular and subcellular effects of 4-aminoquinolines like hydroxychloroquine (B89500) are largely attributed to their basic nature and ability to accumulate in acidic intracellular compartments.

Endosomal and Lysosomal pH Modulation

As weak bases, 4-aminoquinoline (B48711) compounds, including the expected behavior of 6,7-dichloro-hydroxychloroquine, readily traverse cellular membranes and accumulate in acidic organelles such as endosomes and lysosomes. This accumulation leads to a subsequent increase in the internal pH of these compartments. The elevation of endosomal and lysosomal pH can have profound effects on cellular functions that are dependent on an acidic environment. This includes the disruption of the enzymatic activity of acid hydrolases, which are crucial for protein degradation and cellular recycling processes.

| Cellular Compartment | Proposed Effect of 6,7-Dichloro Hydroxychloroquine | Consequence of pH Modulation |

| Endosomes | Accumulation and increase in pH | Interference with receptor recycling and ligand dissociation |

| Lysosomes | Accumulation and increase in pH | Inhibition of degradative enzymes, disruption of autophagy |

Interference with Protein Glycosylation and Receptor Binding

The alteration of pH within the Golgi apparatus and endoplasmic reticulum by 4-aminoquinolines can interfere with the post-translational modification of proteins, particularly glycosylation. This improper glycosylation can affect protein folding, stability, and function. Consequently, the binding of various receptors to their respective ligands may be impaired. For instance, the glycosylation of the angiotensin-converting enzyme 2 (ACE2) receptor, which is utilized by some viruses for cellular entry, can be altered, potentially hindering viral binding.

Molecular Target Identification and Ligand Binding Studies (in vitro)

The molecular interactions of 4-aminoquinolines are multifaceted, involving direct binding to molecular targets and interference with critical biochemical pathways.

Inhibition of Heme Polymerization

In the context of malaria, a primary mechanism of action for chloroquine (B1663885) and its analogues is the inhibition of heme polymerization. Within the parasite's digestive vacuole, the detoxification of heme, a byproduct of hemoglobin digestion, into hemozoin is a critical survival process. Chloroquine and, presumably, 6,7-dichloro-hydroxychloroquine, are thought to bind to heme, preventing its polymerization into hemozoin. The resulting accumulation of free heme is toxic to the parasite.

Modulation of Cellular Signaling Pathways (e.g., Toll-like Receptor Signaling, Autophagy)

The immunomodulatory effects of hydroxychloroquine are, in part, attributed to its interference with Toll-like receptor (TLR) signaling. Specifically, it has been shown to inhibit TLR9, which recognizes microbial DNA. By accumulating in endosomes where TLR9 is located and raising the pH, it can prevent TLR9 activation and the subsequent downstream inflammatory cascade.

Furthermore, the disruption of lysosomal function by 4-aminoquinolines directly impacts the process of autophagy, a cellular "self-eating" mechanism essential for clearing damaged organelles and proteins. By inhibiting the fusion of autophagosomes with lysosomes, these compounds can lead to the accumulation of autophagic vacuoles and disrupt cellular homeostasis.

Computational and In Silico Modeling for Mechanistic Elucidation

Computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) models, have been instrumental in predicting the binding affinities and interactions of hydroxychloroquine and its analogues with various protein targets. These in silico approaches can help to elucidate the potential binding sites and modes of action for novel derivatives like 6,7-dichloro-hydroxychloroquine. Such models can predict interactions with key targets like the ACE2 receptor, various proteases, and components of inflammatory pathways, thereby guiding further experimental investigation.

| Computational Approach | Application to this compound | Potential Insights |

| Molecular Docking | Predicting binding affinity and pose with protein targets | Identification of key interacting residues and potential for inhibition |

| QSAR | Relating chemical structure to biological activity | Understanding the impact of the dichloro- substitution on efficacy |

Preclinical Biological Activity of 6,7 Dichloro Hydroxychloroquine Non Clinical

In Vitro Efficacy in Various Biological Models

This section would typically detail the laboratory-based studies conducted on cells and microorganisms to determine the compound's potential therapeutic effects.

Antimalarial Activity

Research in this area would investigate the compound's ability to inhibit the growth and replication of Plasmodium species, the parasites responsible for malaria. Standard in vitro assays measure the concentration of the compound required to inhibit parasite growth by 50% (IC50) in various strains, including those resistant to existing drugs like chloroquine (B1663885).

Antiviral Activity (e.g., against RNA viruses in vitro)

Studies would assess the compound's efficacy in preventing the replication of various viruses, particularly RNA viruses, in cell cultures. This involves determining the effective concentration that inhibits viral activity (EC50) and assessing the compound's mechanism of action, such as blocking viral entry into host cells or inhibiting viral replication enzymes.

Immunomodulatory Effects (e.g., on cytokine release, immune cell proliferation in vitro)

This subsection would focus on the compound's ability to modulate the immune system. In vitro experiments using immune cells (like peripheral blood mononuclear cells) would be performed to measure the compound's impact on the production of inflammatory signaling molecules (cytokines) such as TNF-α, IL-6, and interferons, as well as its effect on the proliferation of immune cells like T-cells and B-cells.

Anticancer Activity (in vitro cell lines)

The potential of the compound to act as an anticancer agent would be explored using various cancer cell lines. Researchers would determine its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), or interfere with other cellular processes essential for cancer growth, such as autophagy.

Antibacterial Activity (in vitro)

This area of research would evaluate the compound's effectiveness against different strains of bacteria. Standard microbiological assays would be used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Comparative Biological Activity with Hydroxychloroquine (B89500) and Chloroquine Analogues

In this section, the biological activities of 6,7-Dichloro Hydroxychloroquine would be directly compared to those of its parent compounds, hydroxychloroquine and chloroquine, as well as other relevant analogues. Such comparative studies are crucial for understanding how chemical modifications, such as the addition of two chlorine atoms at the 6 and 7 positions of the quinoline (B57606) ring, affect the compound's potency, specificity, and potential therapeutic profile. Data would typically be presented in tables to facilitate direct comparison of IC50, EC50, and MIC values across the different compounds and biological assays.

Analytical Methodologies for 6,7 Dichloro Hydroxychloroquine

Chromatographic Techniques for Purity and Impurity Profiling

Chromatography is a cornerstone for assessing the purity of active pharmaceutical ingredients (APIs) by separating the main component from its impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. nih.gov Reversed-Phase HPLC (RP-HPLC) is the most common mode used for Hydroxychloroquine (B89500) and its impurities. researchgate.net These methods are crucial for establishing purity profiles and performing stability-indicating assays. researchgate.net

Various HPLC methods have been developed to quantify Hydroxychloroquine and its metabolites or impurities in different matrices, including bulk drug substances and biological samples. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution compared to traditional HPLC. semanticscholar.org Detection is typically performed using an ultraviolet (UV) detector, as the quinoline (B57606) chromophore present in 6,7-Dichloro Hydroxychloroquine absorbs UV light strongly. nih.gov

Method development often focuses on optimizing the separation of the main compound from known impurities, such as Desethylhydroxychloroquine, Desethylchloroquine, and dichlorinated variants like this compound. simsonpharma.com The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) provide official monographs that outline specific HPLC conditions for the analysis of Hydroxychloroquine and its related substances. shimadzu.com

Table 1: Representative HPLC Conditions for Impurity Profiling

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Technique | RP-HPLC | UHPLC-UV | HPLC-FLD |

| Column | C18 (250mm x 4.6mm, 5µm) | ZORBAX SB-C8 (150mm x 2.1mm, 3.5µm) | XTerra phenyl (250mm x 4.6 mm, 5µm) |

| Mobile Phase | Phosphate buffer (pH 3):Methanol:Acetonitrile (30:35:35 v/v/v) | A: 0.2% Formic Acid + 10mmol/L Ammonium Acetate in water; B: Methanol (Gradient) | Methanol and Cupric Sulfate (for protein precipitation) |

| Flow Rate | 1.5 mL/min | 0.25 mL/min | Not Specified |

| Detection | UV at 266 nm | UV | Fluorescence Detection (FLD) |

| Reference | biorxiv.org | semanticscholar.org | nih.gov |

Hydroxychloroquine is a chiral compound, administered as a racemate, which is a 1:1 mixture of its two enantiomers, (R)- and (S)-isomers. doaj.orgnih.gov Consequently, the impurity this compound is also chiral. Since enantiomers can have different pharmacological and toxicological profiles, regulatory authorities require the assessment of enantiomeric purity. nih.gov

Chiral HPLC methods are developed to separate and quantify the individual enantiomers. doaj.org These methods typically use a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Normal phase chromatography is often employed for this purpose. researchgate.netresearchgate.net A study detailed a reproducible normal phase chiral HPLC method that achieved baseline separation of Hydroxychloroquine enantiomers, a technique that would be directly applicable to assessing the enantiomeric purity of this compound. doaj.org

Table 2: Chiral HPLC Method for Enantiomer Separation

| Parameter | Description |

|---|---|

| Column | CHIRALPAK AY-H |

| Mobile Phase | n-hexane/isopropanol/diethylamine (85:15:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 35 °C |

| Detection | UV at 254 nm |

| Outcome | Baseline separation of (S)-HCQ (10.17 min) and (R)-HCQ (11.85 min) was achieved. biorxiv.org |

| Reference | biorxiv.org |

Spectroscopic and Spectrometric Characterization Methods for Structural Elucidation and Quantification

Spectroscopic and spectrometric methods are indispensable for confirming the chemical structure of impurities and for their quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule. nih.gov For a compound like this compound, ¹H NMR would be used to identify the number and types of protons and their connectivity, while ¹³C NMR would identify the carbon skeleton. biorxiv.org

While specific NMR data for this compound is not publicly available, its spectrum would be predicted to be very similar to that of Hydroxychloroquine, with key differences in the aromatic region of the quinoline ring due to the additional chlorine atom at the C-6 position. biorxiv.orgresearchgate.net This substitution would alter the chemical shifts and coupling patterns of the aromatic protons, providing a clear signature for its identification. nih.gov

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. researchgate.net For pharmaceutical impurity analysis, MS is often coupled with a chromatographic system, such as Liquid Chromatography (LC-MS). semanticscholar.orgnih.gov

LC-MS/MS methods have been developed for the sensitive and selective quantification of Hydroxychloroquine and its metabolites. semanticscholar.orgnih.gov In the context of impurity analysis, LC-MS would be used to detect this compound. Its identity would be confirmed by observing the molecular ion peak corresponding to its molecular weight (370.3 Da). cleanchemlab.com Tandem mass spectrometry (MS/MS) would involve selecting this molecular ion and fragmenting it to produce a characteristic pattern of daughter ions, which serves as a highly specific fingerprint for the compound. researchgate.net

Table 3: Mass Spectrometry Parameters for Analysis

| Parameter | Description |

|---|---|

| Technique | UHPLC-MS/MS |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| HCQ Precursor Ion (m/z) | 336.1 |

| HCQ Product Ion (m/z) | 247.1 |

| Expected 6,7-Dichloro HCQ Precursor Ion (m/z) | 370.3 (for [M+H]⁺) |

| Reference | semanticscholar.orgresearchgate.net |

UV-Visible spectrophotometry is a simple, cost-effective, and reliable method for the quantitative analysis of substances that absorb light in the UV-Vis range. researchgate.net The quinoline ring system in this compound acts as a chromophore, giving it a distinct UV absorption profile. researchgate.net

Studies on Hydroxychloroquine show a characteristic maximum absorbance (λmax) at approximately 343 nm in an acidic medium (0.1N HCl). researchgate.netnih.gov This wavelength is often used for its quantification in bulk drug and pharmaceutical formulations. researchgate.net The 6,7-dichloro impurity would be expected to have a similar UV spectrum, allowing this technique to be used for its quantification, provided it has been chromatographically separated from Hydroxychloroquine and other interfering substances. The method is valued for its simplicity and is often used in routine quality control. journalajocs.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While specific experimental IR spectra for this compound are not widely published, the expected spectrum can be inferred from the analysis of its core structures, namely the quinoline ring and its various substituents. The IR spectrum provides valuable information about the structural characteristics by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrations of molecular bonds.

The fundamental structure of this compound is the quinoline ring system. The stretching vibrations of the C-H groups on the quinoline ring are typically observed in the range of 3112–2850 cm⁻¹. The C-C and C-N stretching vibrations within the quinoline and 5,8-quinolinedione moieties are found at frequencies between 1325–1314 cm⁻¹ and 1256–1230 cm⁻¹, respectively. Absorption peaks corresponding to the C-C and C-H stretching vibrations of the quinoline ring system are also identified in the ranges of 1617–1507 cm⁻¹ and 1473–1374 cm⁻¹.

For the parent compound quinoline, characteristic C-H out-of-plane bending motions are sensitive to the molecular environment and show slight shifts in the presence of different matrices, such as solid H₂O. Deformation out-of-plane vibrations for C-H bonds on the aromatic ring (γ(Cₐᵣ-H)) are generally assigned to sharp bands in the 880 to 650 cm⁻¹ region.

The addition of substituents to the quinoline core, as in this compound, would introduce new characteristic absorption bands. The two chlorine atoms at positions 6 and 7 would result in C-Cl stretching vibrations, typically found in the fingerprint region of the spectrum. The hydroxy group (-OH) in the side chain would produce a characteristic broad absorption band for O-H stretching, and the tertiary amine would have specific C-N stretching vibrations.

A summary of expected IR absorption bands based on the analysis of the quinoline core and related functional groups is presented below.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Source Reference |

| Aromatic C-H (Quinoline) | Stretching | 3112–2850 | |

| Aromatic C-C (Quinoline) | Stretching | 1617–1507 | |

| Aromatic C-N (Quinoline) | Stretching | 1325–1314 | |

| Aromatic C-H (Quinoline) | Out-of-plane Bending | 880–650 | |

| Alcohol O-H | Stretching | (Broad) ~3500-3200 | General Data |

| Alkane C-H | Stretching | ~2960-2850 | General Data |

| Aromatic C-Cl | Stretching | ~1100-800 | General Data |

Electrochemical and Other Advanced Analytical Approaches

Electrochemical methods offer sensitive and accurate approaches for the analysis of quinoline derivatives. While specific studies on this compound are limited, the extensive research on the electrochemical behavior of Hydroxychloroquine (HCQ) provides a strong foundation for understanding how its dichlorinated analog would be analyzed. Techniques such as cyclic voltammetry and differential pulse voltammetry are commonly employed.

The electrochemical analysis of HCQ has been investigated using various electrodes, including glassy carbon electrodes and boron-doped diamond (BDD) electrodes. Studies on HCQ show that it undergoes an electrochemical reduction process that is dependent on pH. In acidic medium, a single cathodic peak is typically observed via cyclic voltammetry. The process is described as an E(r)C(i) mechanism (a reversible electron transfer followed by an irreversible chemical reaction). Chronoamperometry has been used to determine that the reduction of HCQ involves the consumption of one electron.

For quantitative analysis, differential pulse voltammetry (DPV) is a highly effective technique. A DPV method developed for HCQ using a glassy carbon electrode achieved a detection limit of 11.2 µg/mL with a relative standard deviation of 0.46%, demonstrating sufficient accuracy and precision for routine laboratory analysis. More advanced electrode materials, such as BDD, have also been explored for the detection of related compounds like chloroquine (B1663885), noting an irreversible oxidation reaction on the electrode surface. The electrochemical response of HCQ has been shown to be pH-dependent, exhibiting two oxidation processes over a pH range of 6.0 to 10.0.

The introduction of two electron-withdrawing chlorine atoms onto the quinoline ring of this compound would be expected to influence its electrochemical properties, likely making it easier to reduce compared to the parent HCQ. The analytical methods developed for HCQ, including voltammetric techniques, could be adapted for the detection and quantification of its dichlorinated derivative.

A summary of electrochemical parameters from studies on the parent compound Hydroxychloroquine is provided below.

| Analytical Method | Electrode Material | Analyte | Key Findings | Source Reference |

| Cyclic Voltammetry (CV) | Glassy Carbon | HCQ | pH-dependent reduction, E(r)C(i) mechanism | |

| Chronoamperometry | Glassy Carbon | HCQ | 1-electron reduction process | |

| Differential Pulse Voltammetry | Glassy Carbon | HCQ | Detection Limit: 11.2 µg/mL; RSD: 0.46% | |

| Cyclic Voltammetry (CV) | 3D-printed CB-PLA | HCQ | Two pH-dependent oxidation processes | |

| Differential Pulse Voltammetry | Cork-Graphite Sensor | HCQ | Detection Limit: 1.46 mg L⁻¹ in river water |

Medicinal Chemistry and Drug Design Considerations for 6,7 Dichloro Hydroxychloroquine Derivatives

Rational Design of Novel Analogues Based on SAR Principles

The foundation of designing new analogues of 6,7-Dichloro Hydroxychloroquine (B89500) rests on the extensive Structure-Activity Relationship (SAR) data available for 4-aminoquinoline (B48711) compounds. nih.gov The 4-aminoquinoline core is the essential pharmacophore. Key structural features of this class of molecules determine their biological activity and toxicity profiles.

The substitution pattern on the quinoline (B57606) ring is a critical determinant of activity. For chloroquine (B1663885) and hydroxychloroquine, a halogen at the 7-position is crucial for efficacy. nih.gov The introduction of a second chlorine atom at the 6-position in 6,7-Dichloro Hydroxychloroquine represents a rational design strategy to probe the effects of increased halogenation on the quinoline core. This modification could potentially alter the electronic properties, lipophilicity, and binding interactions of the molecule with its biological targets.

The side chain attached at the 4-position of the quinoline ring also plays a significant role. SAR studies have shown that the nature and length of this alkylamino side chain influence both efficacy and toxicity. nih.gov For instance, the terminal hydroxyl group on the side chain of hydroxychloroquine is responsible for its reduced toxicity compared to chloroquine. nih.govnih.gov Any new analogue design based on the 6,7-dichloro-scaffold would need to carefully consider the optimization of this side chain.

The synthesis of a library of novel quinolines, including various substitutions on the core and modifications to the side chain, is a standard approach to developing new drug candidates. researchgate.netscholaris.ca The design of this compound is a clear example of this principle, where a known active scaffold is systematically modified.

| Compound | Core Structure | Substitution at C7 | Substitution at C6 | Side Chain Feature |

| Chloroquine | 4-Aminoquinoline | Chloro | Hydrogen | N,N-diethylpentan-1,4-diamine |

| Hydroxychloroquine | 4-Aminoquinoline | Chloro | Hydrogen | Terminal hydroxyl group |

| This compound | 4-Aminoquinoline | Chloro | Chloro | Terminal hydroxyl group |

Structure-Based Drug Design Approaches Utilizing Computational Chemistry

Computational chemistry offers powerful tools for structure-based drug design (SBDD), allowing researchers to predict how novel analogues might interact with their protein targets before undertaking costly synthesis. While specific computational studies on this compound are limited, the methodologies applied to HCQ serve as a direct blueprint.

Molecular docking is a primary SBDD technique used to simulate the binding of a ligand to the active site of a target protein. fortunejournals.comresearchgate.net This process involves:

Obtaining the 3D crystal structure of a target protein from a repository like the Protein Data Bank (PDB). fortunejournals.com

Preparing the ligand structure (e.g., this compound) and the protein for docking.

Using software like Autodock Vina to place the ligand into the protein's binding site in various conformations and score the interactions. fortunejournals.com

Analyzing the results to identify the most stable binding poses and the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. fortunejournals.com

Studies on HCQ and its derivatives have used these methods to predict their binding energy (measured in kcal/mol) to various viral proteins. fortunejournals.comresearchgate.net For example, one study designed twelve novel analogues of CQ and HCQ and used docking to screen them against a SARS-CoV-2 target, identifying five leads with superior predicted binding affinity compared to the parent compounds. fortunejournals.com Another investigation designed a novel HCQ derivative that showed a more favorable binding energy than HCQ itself. researchgate.net

These computational approaches would be invaluable for evaluating this compound. By docking it into the same target sites, researchers could generate a hypothesis about whether the 6,7-dichloro substitution pattern enhances or diminishes binding affinity compared to HCQ. Furthermore, quantum chemistry methods like Fukui function analysis can be employed to study the molecule's reactivity and electronic properties, providing deeper insights for designing next-generation analogues. nih.gov

| Compound | Target | Binding Energy (kcal/mol) | Reference |

| Chloroquine | SARS-CoV2 Protease | -6.1 | researchgate.net |

| Hydroxychloroquine | SARS-CoV2 Protease | -6.8 | researchgate.net |

| Designed HCQ Derivative | SARS-CoV2 Protease | -6.9 | researchgate.net |

| HCQ Analogue H-368 | SARS-CoV-2 Target (6W63.pdb) | -6.0 | fortunejournals.com |

| HCQ Analogue H-372 | SARS-CoV-2 Target (6W63.pdb) | -6.0 | fortunejournals.com |

| Novel 2-((4-((7-chloroquinolin-4 yl) amino)pentyl)((methylamino)methyl)amino) ethan-1-ol |

Lead Optimization Strategies Based on Preclinical Findings

Lead optimization is an iterative process where a promising compound (a "lead") is modified to improve its properties, guided by preclinical data. The development path for this compound would follow this established paradigm, using HCQ as the benchmark.

Preclinical evaluation begins with in vitro assays to determine a compound's potency. For an antiviral agent, this often involves measuring the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in cell culture. For instance, preclinical studies found HCQ to be more potent in vitro against SARS-CoV-2 than CQ. nih.gov Any new analogue like this compound would be subjected to similar assays to see if the structural modification translates to improved potency.

A critical aspect of lead optimization is improving the therapeutic window by reducing toxicity while maintaining or enhancing efficacy. The classic example is the development of HCQ from CQ. Preclinical animal studies demonstrated that HCQ is approximately half as toxic as CQ, a finding that led to its preferential use. nih.gov This was attributed to the hydroxyl group, which results in lower tissue accumulation. nih.gov The preclinical evaluation of this compound would therefore focus heavily on its in vitro cytotoxicity and in vivo toxicity profiles relative to HCQ.

Pharmacokinetic (PK) properties—how the body absorbs, distributes, metabolizes, and excretes a drug—are also central to lead optimization. nih.gov Structural changes can dramatically alter a drug's PK profile. Physiologically based pharmacokinetic (PBPK) models can be used to simulate how a new analogue might behave in the body, helping to predict its distribution and clearance before advancing to more complex studies. nih.gov Preclinical findings on the metabolism of this compound would be essential to ensure that it does not produce toxic metabolites and possesses a suitable half-life.

| Compound | Key Preclinical Parameter | Finding | Implication for Lead Optimization |

| Hydroxychloroquine | In vitro potency (EC50 vs SARS-CoV-2) | 0.72 µM | More potent than Chloroquine (EC50 = 5.47 µM), making it a better lead. nih.gov |

| Hydroxychloroquine | Acute Toxicity (LD50 in animals) | LD50 is approx. twice as high as Chloroquine's. | Less toxic, representing a successfully optimized lead. nih.gov |

| Hydroxychloroquine | Tissue Accumulation | Tissue levels are 2.5 times lower than Chloroquine for an identical dose. | Favorable distribution profile linked to lower toxicity. nih.gov |

Future Directions in Research on 6,7 Dichloro Hydroxychloroquine

Development of Advanced and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has been a subject of extensive research, with established methods like the Skraup, Doebner-von Miller, and Combes procedures. semanticscholar.org However, future research on 6,7-Dichloro Hydroxychloroquine (B89500) will necessitate the development of more advanced and sustainable synthetic strategies that are efficient, cost-effective, and environmentally benign.

Current synthetic routes to hydroxychloroquine and its analogs often begin with a precursor like 4,7-dichloroquinoline (B193633). stackexchange.comgoogle.com One approach involves the condensation of 4,7-dichloroquinoline with the appropriate side chain, N-ethyl-N-(2-hydroxyethyl)-1,4-pentanediamine. google.comnih.gov For the 6,7-dichloro analog, the starting material would need to be 4,6,7-trichloroquinoline (B3021644). The development of synthetic routes will focus on improving yields, reducing reaction times, and minimizing hazardous waste.

Key areas for future research include:

Green Chemistry Approaches: Future syntheses will increasingly incorporate principles of green chemistry. This includes the use of ultrasound irradiation, which has been shown to accelerate reactions, improve yields, and enhance the purity of 7-chloroquinoline (B30040) derivatives. semanticscholar.orgtandfonline.com Microwave-assisted synthesis is another green technique that can be explored to shorten reaction times and improve efficiency. nih.gov The use of less toxic solvents and recyclable catalysts, such as p-toluenesulfonic acid as an organocatalyst, will also be a priority. nih.gov

Novel Catalytic Systems: Research into novel catalytic systems can provide more efficient pathways. For instance, the use of mixed lithium-magnesium reagents has enabled the functionalization of 7-chloroquinolines under mild conditions. durham.ac.uk Exploring similar organometallic strategies for the specific trichloroquinoline precursor could open new avenues for creating diverse analogs.

Elucidation of Novel Mechanistic Pathways and Target Interactions

The established mechanisms of action for hydroxychloroquine involve its accumulation in acidic organelles like lysosomes, leading to an increase in pH. sdpomf.comnih.govdrugbank.com This disruption of lysosomal function interferes with antigen presentation, autophagy, and the activity of lysosomal enzymes. sdpomf.comnih.govyoutube.com It is also known to inhibit Toll-like receptor (TLR) signaling. sdpomf.com A critical future research direction is to determine whether the 6,7-dichloro substitution alters these known pathways or enables the compound to engage with entirely new biological targets.

Future investigations should focus on:

Lysosomal and Autophagic Effects: Comparative studies are needed to quantify the extent to which 6,7-Dichloro Hydroxychloroquine accumulates in lysosomes and affects their pH compared to the parent compound. The dichlorination may alter the compound's pKa and lipophilicity, potentially leading to different levels of lysosomotropism and a more potent inhibition of autophagy, a process implicated in cancer and infectious diseases. nih.gov

Target Deconvolution: Unbiased screening approaches, such as chemical proteomics and thermal proteome profiling, can identify novel protein targets that interact with this compound. The quinoline scaffold is known to interact with a wide array of biological targets. researchgate.net The altered electronic signature of the dichloro-substituted ring could lead to unique interactions with kinases, proteases, or other enzymes not previously associated with hydroxychloroquine.

Signaling Pathway Modulation: Researchers should explore the impact of the compound on various cellular signaling pathways beyond those already established for hydroxychloroquine. For example, studies on other substituted quinolines have revealed effects on pathways related to inflammation and cell proliferation. nih.gov It would be valuable to investigate if this compound modulates pathways like NF-κB, MAP kinase, or PI3K/Akt, and whether this modulation is more pronounced than that of hydroxychloroquine itself.

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While hydroxychloroquine is well-established for treating malaria and autoimmune diseases like lupus and rheumatoid arthritis, the therapeutic potential of this compound remains largely unexplored. nih.gov The structural modifications could unlock new activities or enhance existing ones. Quinoline derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.netpreprints.org

Promising areas for future therapeutic exploration include:

Oncology: Many quinoline-based compounds exhibit significant antiproliferative activity. mdpi.comnih.gov Research has shown that 6,7-disubstituted-4-phenoxyquinoline derivatives can act as potent inhibitors of receptor tyrosine kinases like c-Met. nih.gov Future studies should screen this compound against a panel of cancer cell lines to assess its potential as an anticancer agent, possibly through mechanisms like autophagy inhibition or targeting specific oncogenic kinases. nih.gov

Infectious Diseases: Beyond malaria, quinoline derivatives are being investigated for activity against other pathogens. nih.govnih.gov Studies have shown that 4,7-dichloroquinoline has activity against dengue virus. nih.gov Novel 5,7-dichloro-8-hydroxyquinoline derivatives have also shown inhibitory activity against the dengue virus. nih.gov Therefore, this compound should be evaluated for its efficacy against a range of viruses, bacteria, and parasites, including drug-resistant strains.

Neurological Disorders: There is growing interest in repurposing chloroquine (B1663885) and hydroxychloroquine for neurological diseases, such as neurosarcoidosis and primary progressive multiple sclerosis, due to their immunomodulatory effects. nih.govresearchgate.net Given that the blood-brain barrier penetration could be altered by the dichloro-substitution, it is crucial to investigate the neuropharmacological properties of this compound and its potential utility in treating neuroinflammatory conditions.

Application of Computational Chemistry and Artificial Intelligence in Drug Discovery for Dichloroquinoline Scaffolds

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. bioscipublisher.comwalshmedicalmedia.comresearchgate.net These in silico methods are particularly well-suited for exploring the vast chemical space around the dichloroquinoline scaffold.

Future research should leverage:

Molecular Docking and Dynamics: Structure-based drug design can be employed to predict the binding affinity of this compound to known and potential targets. bioscipublisher.comfrontiersin.org Molecular dynamics simulations can provide insights into the stability of the ligand-target complex and reveal how the dichloro-substituents influence binding interactions at an atomic level. frontiersin.org For instance, docking studies on other quinoline derivatives have identified key interactions with target enzymes. researchgate.netfrontiersin.org

Generative AI and Machine Learning: Artificial intelligence (AI) is revolutionizing drug discovery by generating novel molecular structures with desired properties. azoai.com Generative models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be trained on libraries of known quinoline compounds to design new derivatives with optimized activity and pharmacokinetic profiles. azoai.comnih.gov Recently, a model called MedGAN was successfully used to generate thousands of novel quinoline molecules. azoai.com Similarly, AI models like ScaffoldGPT are being developed to optimize existing drug scaffolds. arxiv.org

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. researchgate.netviridischem.com Early in silico prediction of the pharmacokinetic and toxicity profile of this compound and its potential metabolites can help de-risk its development and guide the synthesis of analogs with more favorable drug-like properties. researchgate.netviridischem.com

Q & A

Q. How can researchers ensure compliance with regulatory standards when repurposing this compound for new indications?

- Methodological Answer : Submit Investigational New Drug (IND) applications detailing preclinical toxicity (e.g., cardiotoxicity screening via hERG assays) and Phase I safety data. Align trial protocols with FDA/EMA guidelines, including DSMB oversight for interim analyses. Reference prior pharmacovigilance data from hydroxychloroquine to inform risk management plans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.